3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene
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Overview
Description
3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene is a spiro compound characterized by a unique structure that includes a phenyl group, a dioxane ring, and an azaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene typically involves the reaction of cyclopentanone with benzoyl azide. The reaction proceeds through a series of steps, including the formation of an intermediate azide, which then undergoes cyclization to form the spiro compound . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Phenyl-1,4-dioxa-2-azaspiro[44]non-2-ene
Scientific Research Applications
3-Phenyl-1,4-dioxa-2-azaspiro[4
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity . Additionally, its spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (DDA)
- 3-Phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (PDA)
- 4-(4-Methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (MDA)
Uniqueness
3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62284-37-1 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C12H13NO2/c1-2-6-10(7-3-1)11-13-15-12(14-11)8-4-5-9-12/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
VEKPCWWDVICHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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